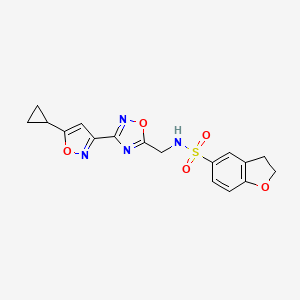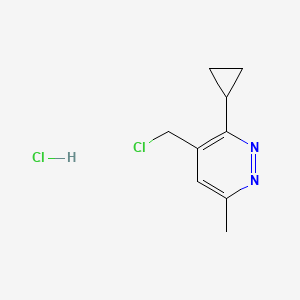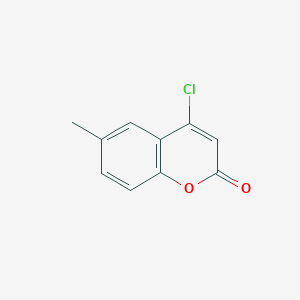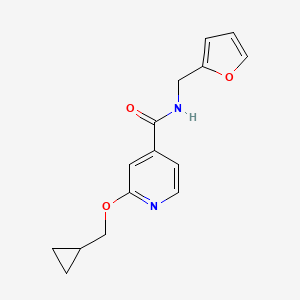
1,5-Dibromo-2-chloro-3-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,5-Dibromo-2-chloro-3-isopropylbenzene” is a chemical compound with the molecular formula C9H9Br2Cl . It has an average mass of 312.429 Da and a monoisotopic mass of 309.875946 Da .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic substitution reactions . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The synthesis could also be based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids .Chemical Reactions Analysis
The chemical reactions involving “1,5-Dibromo-2-chloro-3-isopropylbenzene” would typically involve electrophilic aromatic substitution . The specific reactions would depend on the conditions and the reactants used.Physical And Chemical Properties Analysis
The physical and chemical properties of “1,5-Dibromo-2-chloro-3-isopropylbenzene” would depend on its molecular structure . Detailed properties such as boiling point, solubility, and stability would require specific experimental measurements.Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,5-dibromo-2-chloro-3-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2Cl/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRPIIZQBPSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-chloro-3-isopropylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2939151.png)


![2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939156.png)



![N-[4-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2939163.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2939165.png)


![{[3-(Propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2939170.png)